molecular formula C10H12O4 B134019 3,4,5-Trimethoxybenzaldehyde CAS No. 86-81-7

3,4,5-Trimethoxybenzaldehyde

Cat. No.: B134019
CAS No.: 86-81-7
M. Wt: 196.20 g/mol
InChI Key: OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3,4,5-Trimethoxybenzaldehyde is an organic compound and a biochemical . It is used as an intermediate in the synthesis of various pharmaceutical drugs . One of the primary targets of this compound is the synthesis of trimethoprim , a drug used to treat bacterial infections .

Mode of Action

It is known to be a key intermediate in the synthesis of trimethoprim . Trimethoprim acts by inhibiting dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purine and pyrimidine nucleotides . This disrupts bacterial DNA synthesis and leads to cell death .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its role as an intermediate in the synthesis of pharmaceutical drugs . For instance, in the synthesis of trimethoprim, it contributes to the inhibition of the DHFR enzyme, disrupting the synthesis of purine and pyrimidine nucleotides and leading to bacterial cell death .

Result of Action

As an intermediate in drug synthesis, the result of the action of this compound is seen in the effects of the drugs it helps produce. For instance, in the case of trimethoprim, the result is the inhibition of bacterial DNA synthesis, leading to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is slightly soluble in water and more soluble in methanol . This solubility can affect its availability and stability in different environments. Furthermore, it is recommended to store the compound in a cool place, in a tightly closed container, and in a dry and well-ventilated place . These storage conditions can also influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

3,4,5-Trimethoxybenzaldehyde plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It acts as an inhibitor for cytochrome P450 enzymes, which are crucial in metabolizing drugs and other compounds . By binding to these enzymes, this compound disrupts their proper functioning, leading to metabolic inhibition. Additionally, it demonstrates antioxidant properties by scavenging free radicals, thereby safeguarding cells from potential damage .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell function by inhibiting specific enzymes, leading to metabolic inhibition . This compound also exhibits antioxidant properties, which help protect cells from oxidative stress and potential damage caused by free radicals . Furthermore, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, although detailed studies on these aspects are limited.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. By acting as an inhibitor for cytochrome P450 enzymes, it disrupts their normal function, leading to metabolic inhibition . This compound also demonstrates antioxidant properties by scavenging free radicals, which helps protect cells from oxidative damage

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on the temporal effects of this compound are limited, it is known that the compound can degrade over time, potentially affecting its efficacy and impact on cellular function

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties and enzyme inhibition . At higher doses, it may cause toxic or adverse effects, including potential damage to cells and tissues

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to drug metabolism. It acts as an inhibitor for cytochrome P450 enzymes, which play a crucial role in metabolizing drugs and other compounds By inhibiting these enzymes, this compound can affect metabolic flux and alter metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments Its localization and accumulation within specific tissues or organs may depend on factors such as binding affinity and transport mechanisms

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action and potential therapeutic applications

Preparation Methods

Laboratory Scale:

Industrial Scale:

Properties

IUPAC Name

3,4,5-trimethoxybenzaldehyde
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InChI

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3
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InChI Key

OPHQOIGEOHXOGX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=O
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Molecular Formula

C10H12O4
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DSSTOX Substance ID

DTXSID4058948
Record name Benzaldehyde, 3,4,5-trimethoxy-
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Molecular Weight

196.20 g/mol
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Physical Description

Light yellow flakes; [Sigma-Aldrich MSDS]
Record name 3,4,5-Trimethoxybenzaldehyde
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Vapor Pressure

0.00113 [mmHg]
Record name 3,4,5-Trimethoxybenzaldehyde
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CAS No.

86-81-7
Record name 3,4,5-Trimethoxybenzaldehyde
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Record name Benzaldehyde, 3,4,5-trimethoxy-
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Record name 3,4,5-TRIMETHOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

Using a similar method to Example 1, a mixture of 400 parts of 3,4,5-trimethoxybenzyl alcohol and 400 parts of acetone with 380 parts of air is passed per hour over the catalyst at 530° C. and 1.2 bar. The residence time is 0.04 second and the throughput is 0.57 tonne/m2.h. 302 parts of 3,4,5-trimethoxybenzaldehyde (in the form of a 44 percent strength by weight solution) are obtained per hour, corresponding to a yield of 76% of theory. The conversion is 95 percent and the space-time yield is 14 grams of 3,4,5-trimethoxybenzaldehyde per cm3 of catalyst volume per hour.
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Synthesis routes and methods II

Procedure details

25.0g syringealdehyde (0.137 mol), 26.6g of dimethyl sulfate (0.211 mol), and 27.7 g. of potassium carbonate (0.201 mol) were heated with stirring as in Example 1. When the temperature reached 45° C the mixture became fluid and carbon dioxide was given off. The temperature was slowly increased to 75° C and held at this value for 1 hour. Addition of water, acidification, and benzene extraction gave a quantitative yield of 3,4,5-trimethoxybenzaldehyde which contained no detectable syringealdehyde or other impurities as determined by g.l.c. analysis.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 3,855,306 discloses methylation of 5-hydroxyvanillin (initially prepared from vanillin by bromination and subsequent hydrolysis) with dimethyl sulfate in the presence of an alkali carbonate in an organic medium such as acetone. 3,4,5,-Trimethoxybenzaldehyde in yields of about 94% are obtained in this method, but the reaction is slow and operating with organic solvents presents disadvantages of operation and cost.
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Synthesis routes and methods IV

Procedure details

Calculate the percent content of 3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde in the 4-(2-fluorobenzyloxy)benzaldehyde examined or of the 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde in the 4-(3-fluorobenzyloxy)benzaldehyde examined by internal standard calculation. The value of the limit of quantitation (LOQ) for (3-(2-fluorobenzyl)-4-(2-fluorobenzyloxy)benzaldehyde and of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde is 0.005% by weight. The value of the limit of detection (LOD) for both considered impurities is 0.0025% by weight.
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common starting materials for synthesizing 3,4,5-Trimethoxybenzaldehyde?

A1: this compound can be synthesized from various starting materials, including:

  • p-Cresol: This method involves bromination, hydrolysis, methoxylation, and methylation steps. [, , ]
  • Vanillin: This approach utilizes bromination of vanillin followed by methoxylation and methylation. [, ]
  • 3,4,5-Trimethoxytoluene: This method involves selective liquid-phase oxidation. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H12O4, and its molecular weight is 196.20 g/mol.

Q3: How is the structure of this compound confirmed?

A3: Various spectroscopic techniques are used to confirm the structure, including:

  • IR Spectroscopy: Provides information about functional groups, especially the characteristic peaks for aldehyde C=O and aromatic C=C bonds. []
  • NMR Spectroscopy (1H and 13C): Confirms the presence and arrangement of hydrogen and carbon atoms in the molecule. [, , , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, supporting the proposed structure. [, , , ]

Q4: What are some key reactions this compound undergoes in organic synthesis?

A4: this compound serves as a versatile substrate in various reactions, including:

  • Knoevenagel Condensation: Reacts with active methylene compounds like diethyl malonate to form α,β-unsaturated esters. []
  • Dichlorocarbene Reaction: Reacts with chloroform in the presence of a base to yield 3,4,5-trimethoxymandelic acid. []
  • Reductive Electrophilic Substitution: Allows for regioselective replacement of the 4-methoxy group with various electrophiles. [, ]
  • Perkin Reaction: Reacts with arylacetic acids to form cinnamic acid derivatives. []
  • Schiff Base Formation: Reacts with primary amines to form Schiff bases, which can be further modified. [, , ]
  • Cycloaddition Reactions: Participates in [3+2] cycloadditions with carbonyl ylides and [2+2+2] cycloadditions with alkynes. [, , ]

Q5: Are there any notable regioselective transformations involving this compound?

A5: Yes, the 4-methoxy group of this compound can be regioselectively removed or replaced under reductive electron-transfer conditions, providing access to 4-alkyl-3,5-dimethoxybenzaldehydes and 2,5-dialkyl-1,3-dimethoxybenzenes. [] This selectivity is valuable in synthesizing specific isomers.

Q6: What are the main applications of this compound?

A6: this compound is a crucial intermediate in the synthesis of:

  • Pharmaceuticals: Used to prepare drugs like trimethoprim (an antibacterial synergist) and mivacurium chloride (a muscle relaxant). [, ]
  • Natural Product Analogues: Serves as a starting point for synthesizing various natural products, including allocolchicine (a cytotoxic agent) and eupomatilone-6 (an antitumor agent). [, , ]
  • Other Biologically Active Compounds: Used to synthesize compounds with antifungal, antimicrobial, and plant growth retardant activities. [, , , , ]

Q7: Has this compound been investigated for its own biological activity?

A7: While this compound is primarily used as a synthetic intermediate, some studies have explored its biological properties. For instance, its thiosemicarbazone derivative exhibited fungicidal activity against various fungal strains. []

Q8: How does the structure of this compound relate to its activity?

A8: The three methoxy groups on the benzene ring influence the electronic properties and steric hindrance of the molecule, affecting its reactivity and potential interactions with biological targets. Structure-activity relationship (SAR) studies are crucial for understanding these effects and designing more potent and selective derivatives.

Q9: Are there any environmental concerns associated with this compound?

A9: While there is limited information on the specific environmental impact of this compound, research has explored methods for recovering sodium bromide from industrial wastewater generated during its production, highlighting the importance of waste management and recycling. []

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